1,6-Divinylperfluorohexane
Overview
Description
1,6-Divinylperfluorohexane is a chemical compound with the molecular formula C10H6F12 . It is also known by other names such as 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene .
Synthesis Analysis
The synthesis of 1,6-Divinylperfluorohexane involves a multi-step reaction . The first step involves a 76 percent yield with dibutyl peroxide at -130 degrees Celsius, followed by a reaction at 130 degrees Celsius for 22 hours . The second step involves an 82 percent yield with KOH and ethane-1,2-diol at 140 degrees Celsius .Molecular Structure Analysis
The molecular structure of 1,6-Divinylperfluorohexane consists of 10 carbon atoms, 6 hydrogen atoms, and 12 fluorine atoms . The molecular weight is 354.14 .Chemical Reactions Analysis
In the presence of catalytic chloroplatinic acid (Pt-Cat) under an air atmosphere, a runaway reaction accompanied by a severe pressure release occurred when Fe2O3 was present as an impurity in the system during the hydrosilylation of 1,6-divinyl(perfluorohexane) (FDV) with trichlorosilane (TCS) .Physical And Chemical Properties Analysis
1,6-Divinylperfluorohexane has a molecular weight of 354.14 . It has a density of 1.506, a boiling point of 84 degrees Celsius, and a flash point of 68 degrees Celsius . It does not have a significant reaction with aqueous systems .Scientific Research Applications
Reactive Derivatives Preparation
1,6-Divinylperfluorohexane plays a role in the preparation of reactive derivatives. Smith and Gilman (1975) described the synthesis of reactive 1,6-disubstituted perfluorohexanes, including 1,6-Divinylperfluorohexane, via reactions with alkyllithium and Grignard reagents (Smith & Gilman, 1975).
Fluorinated Diol Synthesis
Lahiouhel et al. (2001) explored the radical addition of 1-iodoperfluorohexane to allyl alcohol, leading to the synthesis of a fluorinated telechelic diol, derived from 1,6-diiodoperfluorohexane. This process is significant in the context of 1,6-Divinylperfluorohexane, as it highlights its potential in synthesizing fluorinated compounds (Lahiouhel, Améduri & Boutevin, 2001).
Layered Solids Engineering
Metrangolo et al. (2004) researched the self-assembly of 1,6-dicyanohexane with perfluorinated telechelic diiodoalkanes, including compounds similar to 1,6-Divinylperfluorohexane. This study shows its relevance in creating layered 1D co-crystals, indicating its potential in material engineering and design (Metrangolo, Pilati, Resnati & Stevenazzi, 2004).
CO2 Vent in Fuel Cells
Prakash, Mustain, and Kohl (2008) demonstrated the use of 1,6-Divinylperfluorohexane in direct methanol fuel cells. They investigated siloxane membranes, enhanced with 1,6-Divinylperfluorohexane, for selectively venting CO2 from the anode chamber. This application underscores its potential in energy technology (Prakash, Mustain & Kohl, 2008).
Hydrosilylation Mechanism Study
Katoh et al. (2013) investigated the hydrosilylation of 1,6-divinyl(perfluorohexane) with trichlorosilane. This study provides insights into the mechanistic actions and interactions of 1,6-Divinylperfluorohexane in chemical synthesis, highlighting its role in industrial chemistry (Katoh, Nagayama, Higashi & Nakano, 2013).
Safety And Hazards
properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F12/c1-3-5(11,12)7(15,16)9(19,20)10(21,22)8(17,18)6(13,14)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFSXHZXNZCKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(C(C(C(C=C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170895 | |
Record name | 1,6-Divinylperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Divinylperfluorohexane | |
CAS RN |
1800-91-5 | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8-Dodecafluoro-1,9-decadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1800-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecafluoro-1,9-decadiene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001800915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Divinylperfluorohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,4,4,5,5,6,6,7,7,8,8-dodecafluorodeca-1,9-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DODECAFLUORO-1,9-DECADIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KC63N97TA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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